molecular formula C24H42 B14424258 1-Hexadecyl-2,3-dimethylbenzene CAS No. 83803-58-1

1-Hexadecyl-2,3-dimethylbenzene

Cat. No.: B14424258
CAS No.: 83803-58-1
M. Wt: 330.6 g/mol
InChI Key: UHLXFCJOJNFYRI-UHFFFAOYSA-N
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Description

1-Hexadecyl-2,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a hexadecyl group (a 16-carbon alkyl chain) and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.

    Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Comparison with Similar Compounds

    1-Hexadecylbenzene: Lacks the two methyl groups, making it less sterically hindered.

    2,3-Dimethylbenzene (Xylene): Lacks the hexadecyl group, making it less hydrophobic.

    1-Hexadecyl-4-methylbenzene: Has a different substitution pattern, affecting its reactivity and physical properties.

Properties

CAS No.

83803-58-1

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1-hexadecyl-2,3-dimethylbenzene

InChI

InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3

InChI Key

UHLXFCJOJNFYRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C

Origin of Product

United States

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